molecular formula C7H14N2O B12284248 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

Cat. No.: B12284248
M. Wt: 142.20 g/mol
InChI Key: BPXLYRFJPLNLSI-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Organic Chemistry

Spirocyclic scaffolds are increasingly recognized for their value in medicinal chemistry and drug discovery. Their inherent three-dimensionality allows for the creation of molecules with greater structural complexity and novel properties. This is a significant departure from the often flat structures of many traditional therapeutic agents. The rigid nature of many spirocyclic systems can lead to a higher degree of selectivity for their biological targets and can improve pharmacokinetic properties. The introduction of spirocyclic motifs into drug candidates is a strategy employed to enhance molecular novelty and explore new areas of chemical space.

Overview of Heterospirocyclic Compounds with a Focus on Azaspirocyclic Architectures

Heterospirocyclic compounds, which contain at least one heteroatom (such as nitrogen, oxygen, or sulfur) in their cyclic framework, are of particular interest. Among these, azaspirocycles, which incorporate nitrogen atoms, are a prominent class. The presence of nitrogen atoms can be crucial for biological activity, as they can participate in hydrogen bonding and other interactions with biological macromolecules. The development of synthetic methodologies for creating diverse azaspirocyclic structures is an active area of research, with a focus on producing novel building blocks for drug discovery programs.

Positioning of 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane within the Spiro[3.5]nonane Class

The spiro[3.5]nonane framework consists of a four-membered ring fused to a six-membered ring through a common carbon atom. "this compound" belongs to a specific subset of this class that incorporates both oxygen and nitrogen atoms into the spirocyclic system. Specifically, it features an oxetane (B1205548) ring (a four-membered ring with one oxygen atom) and a piperazine-like ring (a six-membered ring with two nitrogen atoms). The methyl group is attached to one of the nitrogen atoms. The presence and relative positions of these heteroatoms and the methyl group are expected to significantly influence the compound's chemical and physical properties, such as its polarity, basicity, and potential for intermolecular interactions.

While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within a class of compounds of high interest for creating novel molecular scaffolds. The synthesis of related oxa-azaspiro[3.5]nonane systems has been reported, often involving multi-step sequences to construct the spirocyclic core. For instance, the synthesis of related compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives has been achieved, highlighting the feasibility of constructing such frameworks. univ.kiev.uaresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1366647-33-7Sigma-Aldrich sigmaaldrich.com
Molecular FormulaC₇H₁₄N₂OAbovchem abovchem.com
Molecular Weight142.20 g/mol Abovchem abovchem.com
Dihydrochloride CAS2940961-98-6Sigma-Aldrich sigmaaldrich.com

Historical Context and Evolution of Research on Oxygen- and Nitrogen-Containing Spirocycles

The study of spirocyclic compounds has evolved significantly over the past several decades. Initially considered synthetic curiosities, their potential in various fields, particularly medicinal chemistry, is now widely acknowledged. The development of new synthetic methods has been a driving force in the exploration of spirocycles. Early methods were often limited in scope and efficiency. However, the advent of modern catalytic processes and a deeper understanding of reaction mechanisms have enabled the synthesis of a wide array of complex spirocyclic architectures. rsc.org

Research into spirocycles containing both oxygen and nitrogen has progressed alongside the broader field of heterocyclic chemistry. The incorporation of these heteroatoms imparts specific properties that are highly desirable in drug design. Oxygen atoms can act as hydrogen bond acceptors and improve solubility, while nitrogen atoms can serve as basic centers and key interaction points with biological targets. The strategic placement of oxygen and nitrogen within a spirocyclic framework, as seen in this compound, represents a modern approach to designing molecules with finely tuned properties for specific applications in advanced research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-methyl-5-oxa-2,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C7H14N2O/c1-9-5-7(6-9)4-8-2-3-10-7/h8H,2-6H2,1H3

InChI Key

BPXLYRFJPLNLSI-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CNCCO2

Origin of Product

United States

Nomenclature and Structural Characterization of 2 Methyl 5 Oxa 2,8 Diazaspiro 3.5 Nonane

Systematic IUPAC Naming Conventions for 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

The systematic name "this compound" is derived following the established rules of IUPAC nomenclature for spiro compounds. The naming convention for spirocyclic systems involves several key steps:

Identifying the Spiro Atom: The core of the molecule features a single carbon atom, the spiro atom, which is a common member of both rings.

Parent Hydrocarbon Name: The parent hydrocarbon is a nonane, indicating a total of nine atoms in the two rings, including the spiro atom.

Spiro Descriptor: The prefix "spiro" signifies the presence of the spiro-fused ring system.

Ring Size Specification: The numbers within the square brackets, [3.5], denote the number of carbon atoms in each ring, excluding the spiro atom. The smaller ring has three carbon atoms (an azetidine (B1206935) ring), and the larger ring has five carbon atoms (a morpholine (B109124) ring).

Heteroatom Identification: The prefixes "oxa" and "diaza" indicate the presence of oxygen and nitrogen atoms, respectively, within the ring structure.

Numbering the Spirocycle: Numbering begins in the smaller ring at an atom adjacent to the spiro atom, proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring. The numbering is done in a way that assigns the lowest possible locants to the heteroatoms.

Locating Substituents: The methyl group is located at position 2, as indicated by the "2-Methyl" prefix.

Following these rules, the name this compound is constructed. The molecular formula for this compound is C₇H₁₄N₂O, and it has a molecular weight of approximately 142.20 g/mol . cymitquimica.combldpharm.com Isomeric forms of this compound exist, such as 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane and 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane, where the methyl group is attached to different nitrogen atoms in the spirocyclic system. sigmaaldrich.comshachemlin.com

ComponentIUPAC Nomenclature RuleApplication to this compound
Spiro Fusion"spiro" prefixspiro[3.5]nonane
Ring Sizes[x.y] notation (x < y)[3.5]
Heteroatoms"a" nomenclature (oxa, aza)5-oxa-2,8-diaza
Parent AlkaneTotal atoms in ringsnonane
SubstituentPrefix with locant2-Methyl

Topological Analysis of the Spiro[3.5]nonane Core Structure

The parent spiro[3.5]nonane is a carbocyclic compound with the molecular formula C₉H₁₆. nih.gov The introduction of heteroatoms and a substituent, as in this compound, modifies the electronic and conformational properties of the core structure but does not alter its fundamental topology.

Heteroatom (Oxa and Diaza) Placement within the Spirocyclic System

In this compound, the heteroatoms are specifically positioned within the two rings. The smaller, four-membered ring is an azetidine ring containing one nitrogen atom at position 2. The larger, six-membered ring is a morpholine ring containing an oxygen atom at position 5 and a nitrogen atom at position 8.

The placement of these heteroatoms influences several properties of the molecule:

Ring Strain: The presence of a nitrogen atom in the four-membered azetidine ring can affect its ring strain.

Conformational Preferences: The heteroatoms, with their specific bond lengths and angles, influence the preferred conformations of both rings. The six-membered morpholine ring typically adopts a chair conformation.

Chemical Reactivity: The nitrogen atoms provide basic sites and can participate in hydrogen bonding, while the oxygen atom can also act as a hydrogen bond acceptor.

Stereochemical Implications of the 2-Methyl Substituent and Spirocenter

The presence of a methyl group on the nitrogen atom at position 2 introduces a stereocenter if the nitrogen atom undergoes slow inversion or is part of a chiral environment. However, in many cases, nitrogen inversion in acyclic or larger ring amines is rapid at room temperature, which would render the nitrogen non-stereogenic.

The spirocenter itself is a key element of stereochemistry in this molecule. In substituted spiro compounds, the spiroatom can be a stereogenic center, leading to the possibility of enantiomers. The perpendicular arrangement of the two rings creates a chiral axis.

Identification of Potential Chirality and Diastereoisomerism in this compound

Chirality in this compound can arise from two main sources: the spirocenter and the substituted nitrogen atom.

Diastereoisomerism: If additional stereocenters were present in the molecule, diastereomers would be possible. For the parent this compound, if the nitrogen at position 2 is considered a stable stereocenter, then different stereoisomers could exist. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. youtube.com

Stereochemical ElementPotential for IsomerismDescription
SpirocenterEnantiomersThe spiro carbon can be a stereogenic center, leading to non-superimposable mirror images.
Substituted Nitrogen (N-2)Enantiomers/DiastereomersIf nitrogen inversion is slow, the nitrogen atom can be a stereocenter.

Rotational Isomerism and Conformational Dynamics Considerations

The conformational dynamics of this compound are complex, involving ring puckering and restricted rotation around single bonds.

Ring Conformations: The six-membered morpholine ring is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. The four-membered azetidine ring is puckered, and the degree of puckering can be influenced by the methyl substituent.

Rotational Isomerism: Rotational isomers, or conformers, can arise from hindered rotation around single bonds. nih.gov In this molecule, rotation around the C-N bonds and C-C bonds can lead to different conformational states. The energy barriers between these conformers determine their relative populations at a given temperature. The presence of the methyl group and the lone pairs on the nitrogen and oxygen atoms will significantly influence the rotational energy landscape.

Computational studies and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are valuable tools for investigating the conformational preferences and rotational barriers in such spirocyclic systems.

Chemical Reactivity and Derivatization of the 2 Methyl 5 Oxa 2,8 Diazaspiro 3.5 Nonane Scaffold

Reactivity of the Nitrogen Atoms (N2 and N8)

The presence of two secondary nitrogen atoms with different steric and electronic environments (N2 in the azetidine (B1206935) ring and N8 in the piperidine (B6355638) ring) is a key feature of the 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold. The N-methyl group at the 2-position influences the reactivity of the azetidine nitrogen. The lone pair of electrons on both nitrogen atoms makes them nucleophilic and susceptible to reactions with various electrophiles. The relative reactivity of these two nitrogen atoms is expected to be influenced by factors such as steric hindrance and the inherent ring strain of the azetidine ring.

Alkylation and Acylation Reactions

The secondary amines at the N2 and N8 positions can undergo alkylation and acylation reactions to introduce a wide variety of substituents.

Alkylation: The N-alkylation of similar diazaspirocyclic systems is a well-established method for derivatization. For instance, the synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) systems has been developed, where the nitrogen atoms are functionalized to allow for further chemical modifications. nih.govacs.org In the case of this compound, selective alkylation of the N8 position over the more sterically hindered N2 position might be achievable under carefully controlled conditions. The use of bulky alkylating agents could further enhance this selectivity. Solvent choice can also play a crucial role in directing the site of alkylation in related heterocyclic systems. nih.gov For example, alkylation in a non-polar solvent like THF might favor reaction at the more accessible N8 position, while a polar solvent like DMSO could potentially lead to different selectivity due to solvation effects. nih.gov

Acylation: Acylation of the nitrogen atoms can be readily achieved using acyl chlorides or acid anhydrides in the presence of a base. This reaction is generally highly efficient for secondary amines. In the context of this compound, it is anticipated that the N8 nitrogen would be more readily acylated due to its lower steric hindrance compared to the N2 nitrogen within the azetidine ring. The synthesis of N-protected methyl-substituted spirocyclic piperidine-azetidine ring systems often involves acylation to introduce protecting groups, which can later be removed to allow for further functionalization. nih.govacs.org

Table 1: Representative Alkylation and Acylation Reactions on Analogous Diazaspiro[3.5]nonane Scaffolds

EntryReactantReagentProductConditionsReference
1N-Boc-2,7-diazaspiro[3.5]nonaneMethyl iodideN-Boc-7-methyl-2,7-diazaspiro[3.5]nonaneNaH, THF nih.govacs.org
22,8-Diazaspiro[4.5]decaneBenzoyl chloride8-Benzoyl-2,8-diazaspiro[4.5]decaneEt3N, CH2Cl2 nih.gov

Amidation and Sulfonylation Reactions

Amidation: The amidation of the nitrogen atoms can be accomplished through coupling reactions with carboxylic acids using standard coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction provides access to a wide range of amide derivatives with diverse functionalities. As with alkylation and acylation, the N8 position is expected to be the more reactive site for amidation. The synthesis of spirocyclic piperidine-azetidine motifs often includes amidation steps for further functionalization. nih.govresearchgate.net

Sulfonylation: The reaction of the secondary amines with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is a common method for introducing sulfonyl groups, which can act as important pharmacophores or protecting groups. The N8 nitrogen of this compound is expected to undergo sulfonylation more readily than the N2 nitrogen.

Table 2: Amidation and Sulfonylation of Related Spirocyclic Amines

EntryReactantReagentProductConditionsReference
12,7-Diazaspiro[3.5]nonaneAcetic acid, EDC7-Acetyl-2,7-diazaspiro[3.5]nonaneDMF researchgate.net
2PiperidineBenzenesulfonyl chloride1-(Phenylsulfonyl)piperidinePyridineGeneral Knowledge

Reactions with Electrophiles and Nucleophiles

The nucleophilic nature of the nitrogen atoms allows them to react with a variety of other electrophiles. For instance, they can participate in Michael additions to α,β-unsaturated carbonyl compounds. The reactivity of the nitrogen atoms can also be modulated by their protonation state. Under acidic conditions, the nitrogens will be protonated, rendering them non-nucleophilic.

The scaffold itself is generally stable to nucleophilic attack at the carbon atoms of the piperidine and azetidine rings under standard conditions. However, the strained oxetane (B1205548) ring is susceptible to nucleophilic attack, as discussed in the following section.

Transformations Involving the Oxetane Ring (O5)

The oxetane ring is a key structural feature of this compound, and its inherent ring strain of approximately 25.5 kcal/mol makes it susceptible to ring-opening reactions. oup.com This reactivity provides a powerful tool for further functionalization of the spirocyclic scaffold.

Ring-Opening Reactions and Subsequent Functionalization

The oxetane ring can be opened under both acidic and nucleophilic conditions. acs.orgmagtech.com.cn

Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring can be protonated or coordinated, which activates the ring towards nucleophilic attack. researchgate.netnih.gov The regioselectivity of the ring opening can be influenced by the nature of the nucleophile and the reaction conditions. Weak nucleophiles generally attack the more substituted carbon atom of the oxetane ring under acidic conditions. magtech.com.cn For this compound, acid-catalyzed ring-opening in the presence of a nucleophile would likely lead to the formation of a 3-substituted-3-(hydroxymethyl)piperidine derivative. For example, intramolecular ring-opening of 3-amido oxetanes can be catalyzed by Lewis acids like In(OTf)₃ to form oxazolines. nih.gov

Nucleophilic Ring-Opening: Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, leading to its opening. magtech.com.cn This reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. In the case of the spiro-oxetane in this compound, nucleophilic attack would likely occur at one of the methylene (B1212753) carbons of the oxetane ring.

The products of these ring-opening reactions, which contain a primary alcohol and another functional group derived from the nucleophile, can be further elaborated to create a wide range of complex molecules.

Table 3: General Ring-Opening Reactions of Oxetanes

EntryOxetane SubstrateReagent/CatalystProduct TypeReference
1Unsubstituted OxetaneH₂O, H⁺1,3-Propanediol acs.org
22-Substituted OxetaneR-MgBr (Grignard)Primary alcohol with extended carbon chain magtech.com.cn
33-Amido OxetaneIn(OTf)₃4-(Hydroxymethyl)oxazoline nih.gov

Epimerization and Stereochemical Inversion Studies

The spirocyclic nature of this compound raises interesting questions about its stereochemistry. The spiro carbon atom is a stereocenter, and the molecule can exist as enantiomers.

While specific studies on the epimerization of this compound are not available in the reviewed literature, the stereochemical stability of spirocyclic compounds is an active area of research. oup.comresearchgate.netwikipedia.org Epimerization at the spiro center would require the cleavage and reformation of one of the rings. Given the stability of the C-C bonds of the piperidine ring under normal conditions, any potential epimerization would likely involve the oxetane or azetidine rings.

The stereochemical integrity of the chiral centers in related spirocyclic systems can be influenced by reaction conditions. For instance, the epimerization of P-spiro chiral tetraaminophosphoniums has been shown to proceed through the formation of a pentacoordinate intermediate upon nucleophilic attack. oup.comoup.comresearchgate.net While this is a different system, it highlights that the stereochemical stability of spirocycles is not absolute and can be influenced by the presence of reactive species. The conformational stability of related fluorinated pyrrolidines has also been studied, indicating that substituent effects can play a significant role in the stereochemical behavior of heterocyclic rings. beilstein-journals.org Further research is needed to specifically investigate the stereochemical stability and potential for inversion of the chiral centers in this compound under various reaction conditions.

Functionalization at Peripheral Carbon Positions

The peripheral carbon atoms of the this compound scaffold are prime targets for functionalization to modulate the physicochemical and pharmacological properties of the molecule.

Late-stage functionalization through C-H activation has emerged as a powerful tool in medicinal chemistry for the rapid diversification of complex molecules. acs.org For the this compound scaffold, C-H activation strategies could potentially target the carbon atoms adjacent to the nitrogen and oxygen atoms. While specific studies on this molecule are not prevalent, general principles from related azaspirocycles can be informative. organic-chemistry.orgacs.org

Transition-metal-catalyzed reactions, particularly with rhodium and palladium, are common for C-H activation. organic-chemistry.orgrsc.org For instance, a Rh(III)-catalyzed C-H activation could be envisioned to introduce new C-C bonds at positions C6 or C7 of the piperazine (B1678402) ring. The directing-group ability of the nitrogen atoms would be crucial in achieving regioselectivity.

Photoredox catalysis and electrochemistry are also increasingly used for the late-stage functionalization of amine-containing compounds. spirochem.com These methods often proceed via radical intermediates, offering alternative reactivity and selectivity profiles compared to traditional transition-metal catalysis.

Table 1: Potential C-H Activation Strategies for this compound

StrategyCatalyst/ReagentPotential Functionalization SiteExpected Product
Rh(III)-catalyzed C-H activation[Cp*RhCl2]2C6 or C7Arylated or alkylated derivatives
Photoredox CatalysisIr or Ru photocatalystC6 or C7Trifluoromethylated or acylated derivatives
Electrochemical Oxidation-C6 or C7Hydroxylated or alkoxylated derivatives

This table is illustrative and based on general methodologies for the functionalization of related aza-heterocycles, as direct experimental data for this compound is limited.

The introduction of chemical tags and linkers is essential for various applications, including the development of chemical probes, bioconjugation, and the synthesis of molecules for DNA-encoded libraries. The secondary amine at position 8 and the tertiary amine at position 2 of the this compound scaffold provide convenient handles for the attachment of such moieties.

Standard acylation or alkylation reactions at the N8 position can be employed to introduce a variety of tags and linkers. For example, reaction with an activated carboxylic acid (e.g., an acid chloride or NHS ester) can append a biotin (B1667282) tag for affinity-based studies or a fluorescent dye for imaging applications. Linkers, such as polyethylene (B3416737) glycol (PEG) chains, can also be installed to improve solubility and pharmacokinetic properties.

Table 2: Examples of Chemical Tags and Linkers for Derivatization

Tag/Linker TypeFunctional Group for AttachmentPotential Application
BiotinCarboxylic acidAffinity purification, protein interaction studies
FluoresceinIsothiocyanateFluorescence microscopy, flow cytometry
Alkyne or Azide-Click chemistry for bioconjugation
PEG Linker-Improved solubility and pharmacokinetics

Development of Libraries Based on the this compound Core

The this compound core is an attractive scaffold for the construction of compound libraries for high-throughput screening. Its rigid, three-dimensional nature provides a well-defined orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.

A library based on this scaffold could be developed by systematically varying the substituents at the N8 position and potentially at the peripheral carbon atoms through the methods described in section 4.3. A diversity-oriented synthesis approach could be employed to generate a wide range of analogs with distinct chemical and physical properties. The development of such libraries can be aided by computational methods to explore the accessible chemical space and prioritize compounds for synthesis. researchgate.net

Stability and Degradation Pathways of the Spirocyclic System under Various Conditions

The stability of the this compound scaffold is a critical factor for its potential applications. The presence of the oxetane and piperazine rings suggests potential degradation pathways under certain conditions.

The oxetane ring is susceptible to ring-opening reactions under both acidic and basic conditions. In the presence of strong acids, the ether oxygen can be protonated, followed by nucleophilic attack, leading to the opening of the four-membered ring. Under basic conditions, while less common, ring-opening can also occur, particularly with strong nucleophiles.

The piperazine ring is generally more stable, but the C-N bonds can be cleaved under harsh reductive conditions. The presence of the methyl group on one of the nitrogen atoms may also influence the metabolic stability of the compound in a biological system.

Conformational Analysis and Spectroscopic Investigations of 2 Methyl 5 Oxa 2,8 Diazaspiro 3.5 Nonane

Intrinsic Conformational Preferences of the Spiro[3.5]nonane Ring System

The parent hydrocarbon, spiro[3.5]nonane, consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom. nih.gov The conformational preferences of this system are dictated by the inherent properties of its constituent rings. Cyclohexane is well-known to adopt a strain-free chair conformation, which is significantly more stable than the twist-boat or boat conformations. researchgate.netmaricopa.edu In this chair form, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all C-H bonds are staggered, minimizing both angle and torsional strain. libretexts.org

The cyclobutane ring, on the other hand, is subject to considerable ring strain, a combination of angle strain (deviation from 109.5° to approximately 90° in a planar conformation) and torsional strain (eclipsing of adjacent C-H bonds). libretexts.orgsaskoer.ca To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation, which reduces the eclipsing interactions at the cost of a slight increase in angle strain. maricopa.edudalalinstitute.com The barrier to ring inversion in cyclobutane is very low, allowing for rapid interconversion between equivalent puckered conformations at room temperature. saskoer.ca

Influence of Heteroatoms (Oxa and Diaza) on Ring Conformations

The introduction of an oxygen atom and two nitrogen atoms into the spiro[3.5]nonane framework to form 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane significantly alters the conformational landscape.

In the six-membered ring, the presence of an oxygen atom at the 5-position and a nitrogen atom at the 8-position creates a morpholine-like ring. The C-O bond is shorter than a C-C bond, and the C-N bond length is also slightly shorter. These changes in bond lengths and the presence of lone pairs on the oxygen and nitrogen atoms can affect the puckering of the ring, though it is still expected to predominantly adopt a chair conformation. The lone pair on the nitrogen at the 8-position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable to minimize steric interactions.

In the four-membered ring, the nitrogen atom at the 2-position creates an azetidine (B1206935) ring. The introduction of the N-H bond (or N-CH3 bond) and its associated lone pair influences the puckering of this ring. The nitrogen atom can undergo pyramidal inversion, leading to different orientations of the substituent on the nitrogen.

Impact of the 2-Methyl Group on Conformational Dynamics

The methylation of the nitrogen atom at the 2-position has a profound impact on the conformational dynamics of the azetidine ring. N-methylation introduces a methyl group, which is sterically more demanding than a hydrogen atom. nih.gov This will influence the puckering of the four-membered ring to minimize steric clashes.

Computational Prediction of Conformational Isomers and Energy Barriers

Computational chemistry provides a powerful tool for predicting the stable conformers of this compound and the energy barriers between them. nih.gov Methods such as Density Functional Theory (DFT) can be employed to perform geometry optimizations and calculate the relative energies of different conformational isomers.

A systematic conformational search would likely reveal several low-energy structures. These would differ in the puckering of the azetidine ring, the chair conformation of the morpholine (B109124) ring, and the relative orientation of the two rings around the spiro center. The energy barriers for ring flipping of the morpholine ring and puckering of the azetidine ring can also be calculated, providing insight into the dynamic processes occurring at room temperature. nih.govresearchgate.net

Table 1: Hypothetical Relative Energies of Conformers of this compound

Conformer Description Relative Energy (kcal/mol)
1 Chair (morpholine), Puckered (azetidine), Equatorial N8-H 0.00
2 Chair (morpholine), Puckered (azetidine), Axial N8-H 1.5
3 Twist-Boat (morpholine), Puckered (azetidine) 5.8

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Experimental Spectroscopic Techniques for Conformational Elucidation

A combination of advanced spectroscopic techniques is essential for the experimental determination of the conformational properties of this compound. ipb.ptresearchgate.net

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis. auremn.org.br

¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons provide initial information about the molecular environment. ox.ac.uk

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This two-dimensional NMR technique is particularly powerful for determining spatial proximities between atoms. ox.ac.uk NOE cross-peaks between protons on the azetidine and morpholine rings can establish their relative orientation.

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information about the energy barriers between different conformers. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of individual conformers.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies observed in IR and Raman spectra are sensitive to the molecular conformation. cdnsciencepub.com Characteristic stretching and bending frequencies for the C-O, C-N, and N-H/N-CH₃ bonds can be identified. acs.org Comparison of experimental spectra with those calculated for different conformers using computational methods can help to identify the predominant conformation in the sample.

Table 2: Key Spectroscopic Data for Conformational Analysis

Technique Observable Information Gained
¹H NMR Chemical Shifts, Coupling Constants Electronic environment, dihedral angles
NOESY Cross-peak intensities Through-space proton-proton distances
X-ray Crystallography Diffraction pattern 3D molecular structure, bond lengths/angles
IR/Raman Vibrational frequencies Presence of functional groups, conformational isomers

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Given that the 2-methyl derivative is chiral, Circular Dichroism (CD) spectroscopy is a valuable technique for its stereochemical analysis. wikipedia.orglibretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. rsc.orgrsc.org For this compound, the electronic transitions associated with the heteroatoms will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of the chiral nitrogen center by comparing the experimental spectrum with that predicted by theoretical calculations for each enantiomer. nih.gov

Computational and Theoretical Investigations of 2 Methyl 5 Oxa 2,8 Diazaspiro 3.5 Nonane

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule like 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane. Methods such as Density Functional Theory (DFT) and ab initio calculations provide insights into molecular orbital energies, charge distribution, and molecular geometry.

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine the optimized ground-state geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The resulting electronic information would highlight the distribution of electron density, with expected polarization towards the electronegative oxygen and nitrogen atoms. The table below illustrates the type of data that would be generated from such calculations.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Predicted Value
Dipole Moment > 2.0 D
Energy of HOMO -
Energy of LUMO -

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility Assessment

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and assessing the flexibility of a molecule over time. For this compound, MD simulations would reveal how the azetidine (B1206935) and morpholine (B109124) rings move relative to each other and the conformational preferences of the entire structure.

These simulations would likely show that the morpholine ring undergoes a chair-to-boat interconversion, while the azetidine ring would exhibit puckering. The spirocyclic center would act as a pivot for these motions. Understanding the flexibility of this scaffold is crucial when it is incorporated into larger molecules, as it can influence how the molecule fits into a biological target's binding pocket.

Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. For the synthesis of this compound, which has been described in patent literature via the reduction of a tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate precursor using a reducing agent like lithium aluminium hydride, computational methods could elucidate the reaction mechanism. google.comgoogle.comgoogleapis.com

By modeling the reactants and the proposed intermediates and transition states, the activation energies for different potential pathways can be calculated. This would provide a theoretical basis for understanding the reaction's feasibility and for optimizing reaction conditions.

Force Field Development and Validation for Molecular Modeling Studies

Force fields are empirical energy functions used in molecular mechanics and molecular dynamics simulations. While general-purpose force fields like AMBER or CHARMM exist, their accuracy for novel heterocyclic systems like this compound may be limited.

Developing a specific force field for this class of compounds would involve parameterizing the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms. This is typically done by fitting the force field parameters to reproduce high-level quantum chemical data and available experimental data. A validated force field would enable more accurate and large-scale simulations of molecules containing this spirocyclic moiety.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Spirocycles (Methodology and theoretical correlations)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound have been published, the methodology can be described for related spirocyclic systems.

A QSAR study would involve a dataset of spirocyclic compounds with measured biological activity. For each compound, a set of molecular descriptors would be calculated, including constitutional, topological, and quantum chemical properties. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a model that predicts activity based on these descriptors. Such models can guide the design of new, more potent compounds.

In Silico Studies of Molecular Recognition and Binding Pocket Interactions

In silico methods, such as molecular docking, are used to predict how a molecule binds to a biological target. Patent literature indicates that derivatives of this compound have been investigated as PCSK9 inhibitors. google.comgoogle.com

Molecular docking simulations would be used to place the this compound-containing ligand into the binding site of the PCSK9 protein. These simulations would predict the binding orientation and score the binding affinity. Subsequent molecular dynamics simulations of the protein-ligand complex could then be used to assess the stability of the binding mode and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Applications of 2 Methyl 5 Oxa 2,8 Diazaspiro 3.5 Nonane in Advanced Chemical Research

Utility as a Privileged Scaffold for Molecular Probe Development

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. The unique topology of 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane, which combines an oxetane (B1205548) ring and a piperazine-like moiety around a spirocyclic carbon, positions it as a potential privileged scaffold. This structural arrangement allows for the precise projection of functional groups into three-dimensional space, a key feature for interacting with the complex binding sites of proteins. tandfonline.commdpi.com

The two nitrogen atoms within the diazaspiro[3.5]nonane core offer convenient points for derivatization. This allows for the systematic introduction of various substituents, including fluorophores, affinity tags, or reactive groups, to generate a library of molecular probes. These probes can then be employed to investigate the function and localization of specific proteins within a cellular context. The methyl group at the 2-position provides a fixed substituent that can influence the conformational preferences of the piperazine-like ring, potentially leading to probes with higher selectivity for their intended targets.

Integration into Chemical Libraries for High-Throughput Screening (Methodological aspects)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for biological activity. nih.gov The inclusion of spirocyclic scaffolds like this compound in screening libraries is a strategic approach to increase their structural diversity and novelty. tandfonline.comnih.gov The three-dimensional nature of this scaffold provides access to a region of chemical space that is often underrepresented in traditional compound collections dominated by planar aromatic systems.

From a methodological standpoint, the synthesis of a library based on the this compound core would likely involve parallel synthesis techniques. The two secondary amine functionalities provide orthogonal handles for the introduction of a wide array of building blocks. For instance, one nitrogen could be acylated or reductively aminated, while the other is functionalized with a different set of reagents. This combinatorial approach can rapidly generate a large and diverse library of compounds for HTS campaigns. The physicochemical properties of the resulting library can be fine-tuned by careful selection of the building blocks, ensuring good solubility and cell permeability, which are critical for the success of cell-based screening assays.

Library Generation Strategy Description Potential Diversity
Combinatorial Derivatization Sequential or parallel functionalization of the two nitrogen atoms with diverse sets of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes/ketones for reductive amination).High (10^3 - 10^5 compounds)
Fragment-Based Approach The spirocyclic core can be considered a 3D fragment. Fragments can be grown or linked from the nitrogen atoms to explore the binding pockets of target proteins.Moderate to High

Design of Conformationally Constrained Ligands for Specific Molecular Targets

The inherent rigidity of spirocyclic systems is a significant advantage in the design of potent and selective ligands. consensus.appacs.org By locking the conformation of a molecule, the entropic penalty upon binding to a target is reduced, which can lead to a significant increase in binding affinity. researchgate.net The this compound scaffold provides a rigid framework that can be used to orient key pharmacophoric features in a precise and predictable manner.

For example, in the design of inhibitors for enzymes or antagonists for receptors, the spirocyclic core can serve as a central scaffold to which various functional groups are attached. The fixed spatial relationship between these groups, dictated by the rigid spirocycle, can be optimized to match the binding site of the target protein. This approach has been successfully employed in the development of ligands for a variety of targets, including G-protein coupled receptors (GPCRs) and kinases. nih.gov The synthesis of chiral oxa-spirocyclic ligands has also been explored, further highlighting the potential for creating highly specific molecular interactions. nih.govdicp.ac.cn

Exploration as a Bioisostere for Planar Aromatic and Monocyclic Systems

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. researchgate.net Spirocyclic scaffolds are increasingly being recognized as non-classical bioisosteres for planar aromatic rings. chem-space.comenamine.net The replacement of a flat phenyl ring with a three-dimensional spirocycle can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity. rsc.orgresearchgate.net

The this compound scaffold, with its compact and rigid structure, can be envisioned as a bioisosteric replacement for substituted aromatic rings or saturated monocyclic systems like piperazine (B1678402). By presenting substituents in a defined three-dimensional arrangement, it can mimic the interactions of a planar ring system with a protein binding site, while offering a more favorable property profile. For instance, the increased sp3 character of the spirocycle can lead to improved solubility and reduced interaction with metabolic enzymes. tandfonline.com

Property Planar Aromatic Ring This compound
Geometry PlanarThree-dimensional
sp3 Character LowHigh
Solubility Generally lowerPotentially higher
Metabolic Stability Often susceptible to oxidationPotentially more stable
Intellectual Property Crowded spaceNovel chemical space

Role in Expanding Chemical Space and Enhancing Molecular Three-Dimensionality in Compound Collections

The concept of "escaping from flatland" has become a guiding principle in modern medicinal chemistry. researchgate.net Over-reliance on flat, aromatic structures has led to a saturation of certain areas of chemical space and has been associated with issues such as poor solubility and high metabolic turnover. tandfonline.com The incorporation of spirocyclic scaffolds like this compound is a powerful strategy to expand the explored chemical space and increase the three-dimensionality of compound collections. mdpi.comwesleyan.edu

The unique spirocyclic nature of this compound introduces a high fraction of sp3-hybridized carbon atoms, a characteristic that is correlated with improved clinical success rates. By providing a rigid, non-planar core, it allows for the creation of molecules with more complex and diverse shapes, increasing the likelihood of finding novel interactions with biological targets. The use of such scaffolds is crucial for building high-quality compound libraries that are better suited for tackling challenging biological targets, such as protein-protein interactions. bldpharm.com

Contributions to Structure-Based Drug Design Initiatives (Focus on rational design and computational docking)

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. nih.gov The rigid and well-defined conformation of spirocyclic scaffolds makes them particularly amenable to SBDD approaches. tandfonline.comconsensus.app Computational docking studies can be used to predict the binding mode of ligands incorporating the this compound scaffold within the active site of a target protein.

The defined geometry of the spirocycle allows for more accurate and reliable docking predictions compared to flexible, acyclic ligands. The oxetane and piperazine-like rings provide specific hydrogen bond donor and acceptor sites, as well as hydrophobic surfaces, that can be strategically utilized to optimize interactions with the target. This rational design approach, guided by computational modeling, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Potential for Scaffold Hopping and Lead Optimization Research (Methodological perspective)

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, isofunctional scaffold to identify novel chemotypes with improved properties. researchgate.netnih.govnih.gov The this compound scaffold represents an attractive option for scaffold hopping from existing lead compounds containing, for example, a substituted piperazine or other monocyclic heterocyclic rings.

Future Research Directions and Unexplored Avenues for 2 Methyl 5 Oxa 2,8 Diazaspiro 3.5 Nonane

Development of Green Chemistry Approaches for its Synthesis

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane should prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic strategies for similar spiro-diamines often rely on multi-step processes with potentially hazardous reagents. google.com A shift towards greener alternatives is imperative.

Key research objectives in this area should include:

Catalytic Strategies: Exploring the use of biocatalysts or earth-abundant metal catalysts to replace stoichiometric reagents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Alternative Solvents: Investigating the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile organic compounds. mdpi.com

Flow Chemistry: Developing continuous flow processes for a safer, more efficient, and scalable synthesis.

A comparative analysis of potential green synthesis metrics is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Parameter Conventional Route Potential Green Route
Atom Economy Low-Moderate High
Solvent Chlorinated Solvents Water or Supercritical CO2
Catalyst Stoichiometric Reagents Biocatalyst or Nanocatalyst
Energy Input High (reflux conditions) Moderate (room temperature)

| Waste Generation | High | Low |

Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations

The unique arrangement of functional groups in this compound—a secondary amine, a tertiary amine, and an oxetane (B1205548) ring—suggests a rich and underexplored reactivity profile. Future investigations should aim to systematically map out its chemical behavior and leverage this understanding to create novel derivatives with diverse functionalities.

Potential areas of exploration include:

Selective Functionalization: Developing protocols for the selective N-alkylation, N-acylation, or N-arylation of the two distinct amine centers.

Ring-Opening Reactions: Investigating the regioselective opening of the oxetane ring with various nucleophiles to introduce new functional groups.

Domino Reactions: Designing one-pot multi-component reactions that leverage the inherent reactivity of the scaffold to rapidly build molecular complexity. mdpi.com

Polymerization: Exploring its potential as a monomer for the synthesis of novel polyamines or polyethers with unique material properties.

Advanced Characterization of Stereoisomers and Enantiomeric Purity

The spirocyclic nature of this compound gives rise to stereoisomerism. As biological activity is often stereospecific, the separation, characterization, and control of its stereoisomers are of paramount importance. Future research should focus on developing robust analytical methods for stereochemical assignment and enantiomeric purity determination.

Key research initiatives would involve:

Chiral Chromatography: Developing and optimizing chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the separation of enantiomers.

Vibrational Circular Dichroism (VCD): Utilizing VCD spectroscopy in conjunction with computational modeling to determine the absolute configuration of the stereoisomers.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for unambiguous structural elucidation of the different stereoisomers. researchgate.net

Table 2: Potential Analytical Techniques for Stereoisomer Analysis

Technique Information Obtained Potential Application
Chiral HPLC/SFC Enantiomeric excess (ee%) Quality control of enantiomerically pure samples
VCD Spectroscopy Absolute configuration Non-destructive determination of stereochemistry

| X-ray Crystallography | 3D molecular structure | Definitive proof of stereochemistry and conformation |

Deeper Mechanistic Understanding of Molecular Interactions with Biological Macromolecules

The structural features of this compound make it a promising scaffold for interaction with biological targets such as enzymes and receptors. A deeper understanding of the non-covalent interactions that govern its binding is crucial for rational drug design.

Future research should employ a combination of experimental and computational techniques to:

Molecular Docking and Dynamics Simulations: Computationally predict and analyze the binding modes of the compound and its derivatives with various protein targets.

Isothermal Titration Calorimetry (ITC): Experimentally determine the thermodynamic parameters of binding, such as enthalpy and entropy changes.

Surface Plasmon Resonance (SPR): Measure the kinetics of binding and dissociation in real-time.

NMR Spectroscopy: Use techniques like Saturation Transfer Difference (STD) NMR to identify the specific parts of the molecule that interact with a biological macromolecule.

Design of Multi-Functionalized Derivatives for Complex Chemical Biology Investigations

The development of multi-functionalized derivatives of this compound could provide powerful tools for chemical biology. These derivatives could incorporate functionalities for imaging, target identification, and therapeutic action.

Future design strategies should focus on:

Photoaffinity Labeling: Incorporating photoreactive groups to enable covalent cross-linking with biological targets for identification.

Fluorescent Tagging: Attaching fluorophores to visualize the subcellular localization and trafficking of the compound.

Bifunctional Molecules: Designing derivatives that can simultaneously bind to a target protein and recruit other cellular machinery, such as in the case of PROTACs (Proteolysis Targeting Chimeras).

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Planning

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. nih.govnih.govresearchgate.net Integrating these technologies into the study of this compound can significantly accelerate the discovery and development of new derivatives and synthetic routes.

Future applications of AI and ML could include:

De Novo Design: Using generative models to design novel derivatives with optimized properties, such as enhanced binding affinity or improved metabolic stability. frontiersin.org

Retrosynthesis Prediction: Employing ML algorithms to predict efficient and novel synthetic pathways to the core scaffold and its derivatives. nih.govarxiv.orgosu.edu

Property Prediction: Training models to accurately predict key physicochemical and biological properties of virtual derivatives, allowing for the prioritization of synthetic efforts.

The synergy between computational design and experimental validation will be key to unlocking the full potential of this spirocyclic scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.